Product packaging for Lonazolac(1-)(Cat. No.:)

Lonazolac(1-)

Cat. No.: B1232177
M. Wt: 311.7 g/mol
InChI Key: XVUQHFRQHBLHQD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Lonazolac (B1214889) Research

Academic and clinical interest in Lonazolac dates back to the early 1980s. A clinical study from 1983 described it as a new non-steroidal antirheumatic agent. medchemexpress.com Subsequent research in the mid-to-late 1980s and early 1990s focused on characterizing its properties and mechanism of action. For instance, a 1986 study provided a comparative gastroscopic analysis of Lonazolac and indomethacin. ebi.ac.uk

Further investigations delved into its biotransformation and metabolic pathways. A 1989 study examined the metabolism of [14C]-labeled Lonazolac in various laboratory animals and their hepatocytes, finding that its primary phase I metabolic pathway is hydroxylation in the N-substituting aromatic ring. nih.gov This study also noted that Lonazolac was the most stable compound tested when measuring its half-life in hepatocyte suspensions. nih.gov By 1990, research was also exploring its effects on the generation and release of various inflammatory mediators, comparing its potency to other anti-inflammatory compounds like indomethacin. nih.gov The synthesis and physicochemical properties of its calcium salt, Lonazolac-Ca, were also described, highlighting it as a new agent for inflammatory conditions. nih.govebi.ac.uk

Chemical Significance of the Pyrazole (B372694) Core in Drug Discovery Research

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug discovery and medicinal chemistry. frontiersin.orgresearchgate.netnih.gov This structural motif is present in numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents. mdpi.comfrontiersin.org

The significance of the pyrazole core stems from several key properties:

Structural Versatility: The pyrazole ring can undergo various substitution reactions at multiple positions, allowing chemists to fine-tune the physicochemical properties (e.g., electronic, steric, lipophilic) and biological activities of the resulting derivatives. mdpi.comresearchgate.net

Metabolic Stability: The pyrazole nucleus is often associated with metabolic stability, a crucial factor in the development of new drugs. nih.gov

Pharmacological Activity: As a class of nitrogen-containing heterocyclic compounds, pyrazoles possess inherent properties that make them promising lead structures for targeting various biological receptors and enzymes. mdpi.comresearchgate.net The nitrogen atoms and aromatic nature of the ring contribute to its ability to form key interactions with biological targets. researchgate.net

This has led to the successful development of many pyrazole-based drugs, such as the anti-inflammatory drug celecoxib (B62257) and the anticancer agent crizotinib. mdpi.comnih.gov The proven track record of this scaffold continues to inspire its use in the design of novel therapeutic agents. frontiersin.orgresearchgate.net

Evolution of Research Objectives for Lonazolac Analogs

Initial research established Lonazolac as a non-selective NSAID, meaning it inhibits both the COX-1 and COX-2 isoforms. nih.govresearchgate.net This lack of selectivity is a common characteristic of traditional NSAIDs and is associated with gastrointestinal side effects. nih.gov Consequently, the focus of research evolved towards the rational design and synthesis of Lonazolac analogs with improved therapeutic profiles.

The primary objective of this subsequent research has been to develop new compounds with high selectivity for the COX-2 enzyme. nih.govresearchgate.net The rationale is that selective COX-2 inhibition can provide potent anti-inflammatory effects while minimizing the gastrointestinal issues linked to COX-1 inhibition. nih.gov To achieve this, researchers have systematically modified the Lonazolac structure. A key strategy involved replacing the acetic acid moiety at the 4-position of the pyrazole ring with bulkier, differently substituted heterocyclic rings. nih.gov

These novel analogs have been subjected to a battery of tests, including:

In vitro cyclooxygenase inhibition assays to determine their IC50 values for COX-1 and COX-2 and to calculate their COX-2 selectivity index (S.I.). nih.govrsc.org

In vivo anti-inflammatory activity evaluations using models such as the carrageenan-induced rat paw edema test. nih.govrsc.org

Molecular docking studies to analyze the potential binding interactions of the most active compounds within the active site of the COX-2 enzyme. nih.govresearchgate.net

This research has led to the discovery of new non-acidic Lonazolac analogs, such as certain chalcone (B49325) derivatives, that exhibit significant COX-2 selectivity and potent anti-inflammatory activity in preclinical models. nih.govresearchgate.netrsc.org

Research Data Tables

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Non-Acidic Lonazolac Analogs

The following table presents data from a study where novel 1,3,4-trisubstituted pyrazole derivatives were synthesized through structural modification of Lonazolac. The compounds were evaluated for their ability to inhibit COX-1 and COX-2 enzymes.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (S.I.) (COX-1/COX-2)
Chalcone 2a1.250.1528.22
Chalcone 2b1.550.1669.31
Compound 4a1.330.197.00
Compound 6b1.620.295.58
Compound 7a1.430.226.50
Compound 8a1.280.187.11
Celecoxib (Reference)1.400.413.41
Data sourced from Harras MF, et al. (2019). nih.govrsc.org

Table 2: Metabolic Half-Life of Lonazolac in Hepatocyte Suspensions of Different Species

This table shows the results of a 1989 study on the biotransformation of several drugs, including Lonazolac. The half-life (t½) characterizes the decrease in the level of the unchanged drug in hepatocyte suspensions.

SpeciesLonazolac Half-Life (t½) in minutes
Rat>240
Guinea Pig140
Dog110
Monkey110
Data sourced from Hümpel M, et al. (1989). nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H12ClN2O2- B1232177 Lonazolac(1-)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H12ClN2O2-

Molecular Weight

311.7 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]acetate

InChI

InChI=1S/C17H13ClN2O2/c18-14-8-6-12(7-9-14)17-13(10-16(21)22)11-20(19-17)15-4-2-1-3-5-15/h1-9,11H,10H2,(H,21,22)/p-1

InChI Key

XVUQHFRQHBLHQD-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CC(=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CC(=O)[O-]

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies

Synthetic Pathways of Lonazolac (B1214889)

The synthesis of Lonazolac can be achieved through a multi-step process commencing with a Vilsmeier-Haack reaction to obtain the key intermediate, pyrazole-4-carbaldehyde. A common synthetic route is outlined below:

Formation of Pyrazole-4-carbaldehyde (I): This starting material is synthesized via the Vilsmeier-Haack reaction.

Reduction to Alcohol (II): The carbaldehyde (I) is reduced to its corresponding alcohol.

Chlorination (III): The alcohol (II) undergoes chlorination to yield the chlorinated intermediate.

Nitrile Formation (IV): The chlorinated compound (III) is reacted with sodium cyanide to produce the nitrile derivative.

Hydrolysis to Lonazolac (V): Finally, the nitrile (IV) is hydrolyzed to yield Lonazolac. drugfuture.com

An alternative final step involves the hydrolysis of 1-phenyl-3-(p-chlorophenyl)-pyrazol-4-acetonitrile with 25% aqueous hydrochloric acid under reflux. The resulting free pyrazol-4-acetic acid is then precipitated, purified, and crystallized to yield Lonazolac with a high degree of purity. guidechem.com The calcium salt of Lonazolac can be prepared by reacting the final compound with calcium chloride. drugfuture.com

Design and Synthesis of Novel Pyrazole (B372694) Derivatives and Analogs

The structural modification of Lonazolac has been a key strategy to develop novel compounds with potentially enhanced anti-inflammatory and analgesic properties, and reduced side effects. These modifications primarily target the acidic moiety and the pyrazole core.

Synthesis of Non-Acidic Lonazolac Analogs

A significant focus in the derivatization of Lonazolac has been the replacement of the carboxylic acid group to reduce gastric irritation, a common side effect of traditional NSAIDs. nih.gov This has led to the synthesis of various non-acidic analogs.

One approach involves replacing the -CH₂COOH moiety at the 4-position of the pyrazole ring with bulkier, non-acidic heterocyclic rings. nih.gov The synthesis of these analogs often starts with 3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, which is prepared via the Vilsmeier–Haack reaction. nih.gov This intermediate then undergoes Claisen–Schmidt condensation with various acetophenones to yield chalcone (B49325) derivatives. These chalcones can be further cyclized with reagents like hydrazine (B178648) hydrate (B1144303) to form new pyrazole-containing scaffolds. nih.govrsc.org

Another strategy involves the introduction of pharmacophoric moieties associated with COX-2 selectivity, such as SO₂Me or SO₂NH₂, to the pyrazole backbone. nih.gov The synthesis of these 1,3,4-trisubstituted-pyrazole derivatives aims to produce compounds with a better safety profile compared to the parent drug. nih.gov

Starting MaterialReagentsProduct
3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehydeAcetophenone, 4-ChloroacetophenoneChalcone derivatives
Chalcone derivativesHydrazine hydrate, Glacial acetic acidPyrazoline-substituted pyrazole analogs

Synthesis of Pyrazole Ester Bioisosteres

Bioisosteric replacement is a common strategy in drug design to modify the physicochemical properties of a lead compound while retaining its biological activity. In the context of Lonazolac, the carboxylic acid group has been replaced with ester functionalities to create non-acidic bioisosteres. researchgate.netnih.gov

The synthesis of these pyrazole ester derivatives can be achieved through several routes. One method involves the cyclization of chalcone derivatives with 4-methanesulfonylphenylhydrazine hydrochloride in ethanol (B145695). This reaction can lead to the formation of ethyl ester derivatives through Fischer esterification of the intermediate acid in the presence of ethanol as a solvent. researchgate.net

Another approach involves a one-pot reaction using an ethanolic solution of oxone to synthesize diaryl-pyrazolyl ester derivatives from their corresponding aldehydes. The ester formation results from the oxidation of the aldehyde to a carboxylic acid, followed by esterification. researchgate.net

Derivative TypeKey ReactionResulting Compound
Di-aryl substituted pyrazole estersCyclization of chalcones with substituted hydrazine in ethanolEthyl 1-(4-(methylsulfonyl)phenyl)-3,5-diaryl-4,5-dihydro-1H-pyrazole-4-carboxylate
Tri-aryl substituted pyrazole estersOne-pot oxidation and esterification of pyrazole aldehydesEthyl 1,3,5-triaryl-1H-pyrazole-4-carboxylate

Synthesis of Hybrid Pyrazole Scaffolds

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a promising strategy for developing new drugs with improved affinity and efficacy. Several hybrid scaffolds incorporating the pyrazole nucleus of Lonazolac have been synthesized.

The synthesis of pyrazole-oxadiazole hybrids has been explored to develop compounds with potential dual anti-inflammatory and other therapeutic activities. These hybrids can be synthesized by incorporating the 1,3,4-substituted pyrazole ring from Lonazolac with an oxadiazole moiety. The synthetic pathway may involve the reaction of a pyrazole-containing intermediate with reagents that facilitate the formation of the oxadiazole ring.

The combination of pyrazole and thiazole (B1198619) rings has led to the development of novel hybrid molecules with a wide range of biological activities. The synthesis of these hybrids often involves multi-step reactions. nih.gov

A general route begins with the synthesis of a pyrazole-4-carbaldehyde intermediate. This aldehyde is then reacted with thiosemicarbazide (B42300) to form a thiosemicarbazone. The final step involves the cyclization of the thiosemicarbazone with various substituted phenacyl bromides under reflux conditions to yield the desired pyrazolyl-thiazole derivatives. nih.gov Microwave-assisted multicomponent reactions have also been employed for the efficient synthesis of pyrazolothiazole hybrids. researchgate.net

Hybrid ScaffoldSynthetic ApproachKey Intermediates
Pyrazole-OxadiazoleIncorporation of oxadiazole moiety onto a pyrazole corePyrazole hydrazides, Carbon disulfide, etc.
Pyrazole-ThiazoleMulti-step synthesis involving cyclizationPyrazole-4-carbaldehyde, Thiosemicarbazone, Substituted phenacyl bromides

General Synthetic Methodologies for Pyrazole Nuclei

The pyrazole ring is a fundamental scaffold in many pharmaceuticals, and various methods have been developed for its synthesis. The most common approach is the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. mdpi.com

Other significant methods include:

[3+2] Cycloaddition Reactions: This involves the reaction of a 1,3-dipole, such as a diazo compound or nitrilimine, with an alkyne or alkene.

Vilsmeier-Haack Reaction: This reaction is particularly useful for synthesizing 4-formylpyrazoles, which are versatile intermediates for further derivatization, as seen in the synthesis of Lonazolac and its analogs. mdpi.com

Synthesis from Pyranones: Pyranone derivatives can be condensed with hydrazines to yield pyrazoles. mdpi.com

Microwave and Ultrasound-Assisted Synthesis: Modern techniques like microwave and ultrasound irradiation are being increasingly used to improve reaction times, yields, and environmental friendliness of pyrazole synthesis.

These methodologies provide a versatile toolbox for medicinal chemists to design and synthesize a wide array of pyrazole-containing compounds for various therapeutic applications.

Molecular Mechanisms of Action and Target Interactions

Cyclooxygenase (COX) Isozyme Inhibition Studies

The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. nih.gov There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. nih.gov

Lonazolac (B1214889) is recognized as a non-selective inhibitor of cyclooxygenase, meaning it inhibits both COX-1 and COX-2 isoforms. scispace.com This non-selectivity is a characteristic feature of many traditional NSAIDs and contributes to both their therapeutic effects and potential side effects. The focus of recent research has shifted towards developing analogs of Lonazolac with a more favorable inhibitory profile, specifically targeting COX-2 to enhance anti-inflammatory activity while potentially reducing gastrointestinal side effects associated with COX-1 inhibition.

Significant efforts have been made to modify the structure of Lonazolac to achieve greater selectivity for the COX-2 isozyme. scispace.comrsc.org These modifications have led to the development of novel 1,3,4-trisubstituted pyrazole (B372694) derivatives that demonstrate potent and selective COX-2 inhibition. scispace.comnih.gov

One strategy involved replacing the –CH2COOH moiety at the 4-position of the pyrazole ring with bulkier heterocyclic rings. scispace.com This structural change is critical for achieving COX-2 selectivity. The active site of COX-2 is larger and has a side pocket that is not present in COX-1, and the introduction of bulkier groups on the Lonazolac scaffold allows for better accommodation and interaction within the COX-2 active site. scispace.com

Docking studies of these analogs have provided insights into their binding mechanisms. For instance, the chalcone (B49325) derivatives 2a and 2b were found to fit well within the binding pocket of COX-2, forming hydrogen bonds with key amino acid residues such as Arg106 and Tyr341. scispace.com These interactions, along with hydrophobic interactions, contribute to their high binding affinity and inhibitory potency against COX-2. scispace.com In contrast, these analogs showed weaker binding scores and incomplete docking within the narrower active site of COX-1, explaining their selectivity. scispace.com

The inhibitory activities of several Lonazolac analogs against COX-1 and COX-2 are summarized in the table below, with Celecoxib (B62257), a known selective COX-2 inhibitor, included for comparison. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), where a higher value indicates greater selectivity for COX-2.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activities of Lonazolac Analogs

Compound COX-1 IC50 (μM) COX-2 IC50 (μM) Selectivity Index (SI)
2a 15.46 1.88 8.22
2b 5.59 0.6 9.31
4a 13.01 1.93 6.74
6b 7.2 1.1 6.54
7a 16.5 2.8 5.89
8a 4.02 0.72 5.58

| Celecoxib | 8.75 | 1.07 | 8.17 |

Data sourced from a study on non-acidic lonazolac analogues. scispace.com

Further studies have produced another series of pyrazole ester derivatives as non-acidic Lonazolac analogs with even more potent and selective COX-2 inhibition. researchgate.netnih.gov For example, derivatives 15c , 15d , 15h , and 19d showed excellent COX-2 inhibitory activity with selectivity indices ranging from 28.56 to 98.71, significantly higher than that of Celecoxib (SI = 13.65 in that study). researchgate.netnih.gov

Lipoxygenase (LOX) Pathway Modulation

In addition to the cyclooxygenase pathway, the lipoxygenase (LOX) pathway represents another important route for the metabolism of arachidonic acid, leading to the production of leukotrienes and other inflammatory mediators. rsc.org The inhibition of LOX enzymes is a key strategy for developing anti-inflammatory agents. rsc.org

5-Lipoxygenase is a crucial enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation and allergic responses. nih.govmdpi.com Research into Lonazolac analogs has revealed that some of these compounds possess significant 5-LOX inhibitory activity.

A study on novel pyrazole carboxylate derivatives, designed as Lonazolac bioisosteres, demonstrated that several of these compounds are potent inhibitors of 5-LOX. nih.gov The most active derivatives, 15c , 15d , 15h , and 19d , exhibited outstanding 5-LOX inhibitory activities, with IC50 values that were superior to the reference drug Zileuton. nih.gov Another study on pyrazole-chalcone analogs of Lonazolac also identified compounds with promising 5-LOX inhibitory activity. researchgate.net

15-Lipoxygenase is another key enzyme in the lipoxygenase pathway that catalyzes the formation of lipid peroxides, which are involved in oxidative stress and cell death in inflammatory conditions. nih.gov The same series of novel pyrazole carboxylate derivatives of Lonazolac that showed potent 5-LOX inhibition were also found to be effective inhibitors of 15-LOX. nih.gov

The inhibitory activities of the most potent Lonazolac analogs against 5-LOX and 15-LOX are presented in the table below, with Zileuton as the reference compound.

Table 2: In Vitro 5-LOX and 15-LOX Inhibitory Activities of Lonazolac Analogs

Compound 5-LOX IC50 (μM) 15-LOX IC50 (μM)
15c 0.24 0.20
15d 0.31 0.28
15h 0.81 2.2
19d 0.29 0.25

| Zileuton (Reference) | 1.52 | 0.54 |

Data sourced from a study on novel pyrazole carboxylate derivatives as lonazolac bioisosteres. nih.gov

Modulation of Inflammatory Mediators and Enzymes

The anti-inflammatory effects of Lonazolac and its derivatives extend beyond the direct inhibition of COX and LOX enzymes to the modulation of various other inflammatory mediators and enzymes.

Lonazolac calcium has been shown to significantly decrease the release of histamine from human basophils. nih.gov Histamine is a key mediator of allergic reactions and acute inflammation, causing vasodilation and increased vascular permeability. youtube.com Furthermore, Lonazolac calcium inhibits the generation of leukotrienes in human polymorphonuclear leukocytes, which are potent bronchoconstrictors and chemoattractants for immune cells. nih.govnih.gov

Studies on advanced Lonazolac analogs have demonstrated their ability to inhibit the production of pro-inflammatory cytokines and other inflammatory enzymes. For instance, the pyrazole carboxylate derivatives 15c , 15d , 15h , and 19d exhibited inhibitory activity against tumor necrosis factor-alpha (TNF-α) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide-activated macrophages. nih.gov These compounds also showed potent inhibition of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a key inflammatory mediator. researchgate.netnih.gov The IC50 values for the inhibition of TNF-α, PGE2, and iNOS by these analogs were comparable or superior to those of Celecoxib. researchgate.netnih.gov

Prostaglandin Biosynthesis Inhibition

The primary mechanism of action for Lonazolac, a non-steroidal anti-inflammatory drug (NSAID), is the inhibition of prostaglandin biosynthesis. nih.gov This action is achieved by blocking the activity of cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthase. nih.gov These enzymes are responsible for converting arachidonic acid into prostaglandin H2, a precursor for various prostaglandins that mediate pain and inflammation. nih.gov

Lonazolac is characterized as a non-selective inhibitor, meaning it targets both isoforms of the cyclooxygenase enzyme: COX-1 and COX-2. nih.gov The COX-1 isoform is constitutively expressed and plays a role in maintaining physiological functions, such as protecting the gastric mucosa. nih.gov In contrast, the COX-2 isoform is typically induced during inflammation. nih.gov The non-selective nature of Lonazolac is a common trait among traditional NSAIDs. nih.gov

Molecular docking studies have provided insights into the interaction between Lonazolac and COX enzymes. It has been shown that Lonazolac docks inside the active site of COX-1, forming hydrogen bonds with the amino acid residues Tyr355 and Phe356. nih.gov This binding prevents the substrate, arachidonic acid, from accessing the enzyme's active site, thereby inhibiting the synthesis of prostaglandins. Docking studies on COX-2 revealed a hydrophobic arene–H interaction with the amino acid Ser339. nih.gov

While specific IC50 values for Lonazolac are not detailed in the available literature, studies on novel non-acidic analogues of Lonazolac provide insight into the inhibitory activity of this class of molecules. These analogues have been shown to possess varied inhibitory activities against both COX-1 and COX-2. nih.gov

In Vitro COX-1 and COX-2 Inhibitory Activity of Lonazolac Analogues

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI) for COX-2
Analogue 2a4.950.608.22
Analogue 2b5.590.609.31
Analogue 4a15.42.765.58
Analogue 6b4.020.695.83
Analogue 7a16.52.805.89
Analogue 8a14.82.107.05
Celecoxib (Reference)8.751.078.17

Data adapted from a study on non-acidic Lonazolac analogues, demonstrating the COX inhibitory potential within this chemical family. nih.gov The Selectivity Index (SI) is calculated as IC50 (COX-1) / IC50 (COX-2).

Inducible Nitric Oxide Synthase (iNOS) Inhibition

Inducible nitric oxide synthase (iNOS) is an enzyme that produces large quantities of nitric oxide (NO), a key mediator in inflammatory processes. nih.govmaastrichtuniversity.nl While direct studies on the effect of Lonazolac on iNOS activity are limited, research into its bioisosteres provides evidence for this potential mechanism.

A study investigating novel pyrazole carboxylate derivatives, designed as non-acidic Lonazolac bioisosteres, demonstrated significant inhibitory activity against iNOS. researchgate.net Several of these compounds showed high potency in inhibiting iNOS in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages. researchgate.net This suggests that the pyrazole scaffold of Lonazolac may contribute to iNOS inhibition.

iNOS Inhibitory Activity of Lonazolac Bioisosteres

CompoundiNOS Inhibition IC50 (μM)
Bioisostere 15c0.41
Bioisostere 15d0.54
Bioisostere 15h0.61
Bioisostere 19d0.45
Celecoxib (Reference)0.48

Data from a study on Lonazolac bioisosteres, indicating potent iNOS inhibition. researchgate.net

Pro-inflammatory Cytokine (e.g., TNF-α, PGE2) Inhibition

The anti-inflammatory effects of Lonazolac and its derivatives extend to the inhibition of key pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α) and Prostaglandin E2 (PGE2).

The inhibition of PGE2 is a direct consequence of Lonazolac's primary mechanism of action. By blocking the COX-2 enzyme, Lonazolac prevents the conversion of arachidonic acid into prostaglandin precursors, thereby reducing the production of PGE2, a major contributor to inflammation and pain. researchgate.net

Furthermore, studies on Lonazolac bioisosteres have shown a marked ability to inhibit the production of TNF-α. researchgate.net TNF-α is a critical cytokine in the inflammatory cascade, and its inhibition is a key target for many anti-inflammatory therapies. mdpi.com The investigation of Lonazolac bioisosteres in LPS-stimulated macrophages revealed that these compounds could effectively suppress the release of both TNF-α and PGE2. researchgate.net

Inhibition of Pro-inflammatory Cytokines by Lonazolac Bioisosteres

CompoundTNF-α Inhibition IC50 (μM)PGE2 Inhibition IC50 (μM)
Bioisostere 15c0.770.28
Bioisostere 15d1.100.41
Bioisostere 15h1.200.52
Bioisostere 19d0.810.32
Celecoxib (Reference)0.870.38

IC50 values for the inhibition of TNF-α and PGE2 in LPS-stimulated RAW 264.7 macrophages by Lonazolac bioisosteres. researchgate.net

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of epoxy fatty acids, which have anti-inflammatory properties. nih.gov Inhibition of sEH can therefore be a therapeutic strategy to reduce inflammation. nih.govresearchgate.net However, based on available scientific literature, there is no evidence to suggest that Lonazolac functions as an inhibitor of soluble epoxide hydrolase. This pathway is not a recognized mechanism of action for this compound.

Exploration of Other Molecular and Cellular Targets

Antifungal Target Interactions (e.g., Sterol 14-alpha Demethylase, CYP51)

Despite the "-azole" suffix in its name, Lonazolac is a pyrazole derivative classified as an NSAID, not an azole antifungal. nih.gov The primary target for azole antifungal drugs is the enzyme sterol 14-alpha demethylase (CYP51), which is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. mdpi.com There is no scientific evidence to indicate that Lonazolac possesses antifungal properties or interacts with fungal-specific targets such as sterol 14-alpha demethylase (CYP51). Its mechanism of action is distinct from that of antifungal agents.

Quorum Sensing Pathway Modulation

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates the expression of virulence factors and biofilm formation. frontiersin.orgmdpi.com The disruption of QS pathways is an emerging strategy for antimicrobial therapy. frontiersin.org Some studies have shown that certain NSAIDs, such as ketoprofen and diclofenac, can interfere with QS-regulated processes in pathogens like Pseudomonas aeruginosa. nih.gov However, there are currently no specific studies or data available that demonstrate an effect of Lonazolac on bacterial quorum sensing pathways. While it is a plausible area for future investigation given the activity of other NSAIDs, it is not a known molecular action of Lonazolac.

Anticancer Mechanism Research (e.g., ABL1 Kinase, Mycobacterial Enoyl Reductase InhA Enzyme)

Extensive literature searches did not yield any specific research data directly linking Lonazolac(1-) to anticancer mechanisms involving the ABL1 Kinase or the Mycobacterial Enoyl Reductase InhA Enzyme. While these targets are significant in cancer and mycobacterial research respectively, there is no available information to suggest that Lonazolac(1-) interacts with or modulates their activity.

Modulation of Mononuclear Cell Activation

Lonazolac has been shown to possess immunomodulatory effects, specifically through its ability to modulate the activation of mononuclear cells. Research indicates that Lonazolac can inhibit the response of these cells to certain stimuli.

One study investigated the effect of Lonazolac on mononuclear cell activation using the Leukocyte Adherence Inhibition Test in the context of arthritis. The findings demonstrated that very low concentrations of Lonazolac were capable of abolishing the mononuclear cell response to a synovial stimulus nih.gov. This blockade of activation was found to be reversible, as the addition of prostaglandin E2 completely released the inhibition, suggesting a mechanism related to the prostaglandin pathway nih.gov.

As a nonsteroidal anti-inflammatory drug (NSAID), Lonazolac's primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins patsnap.com. Prostaglandins are key mediators of inflammation. By reducing prostaglandin production, Lonazolac mitigates inflammatory responses patsnap.com.

Further research has compared the effects of Lonazolac calcium with other anti-inflammatory compounds on various cells involved in the inflammatory response. In human polymorphonuclear leukocytes (PMNs), Lonazolac calcium demonstrated an ability to inhibit the generation of leukotrienes, which are another group of inflammatory mediators nih.gov. Notably, Lonazolac calcium was found to be more potent than indomethacin in this regard nih.gov.

The table below summarizes the observed effects of Lonazolac on mononuclear and other immune cells based on available research findings.

Cell TypeStimulusObserved Effect of LonazolacReversibilityReference
Mononuclear CellsSynovial StimulusAbolished cell responseReversible with Prostaglandin E2 nih.gov
Human BasophilsCa ionophore, A23187Significantly decreased histamine releaseNot specified nih.gov
Human Polymorphonuclear Leukocytes (PMNs)Ca ionophore or opsonized zymosanInhibition of leukotriene generationNot specified nih.gov

These findings underscore Lonazolac's role not just as an anti-inflammatory agent but also as a modulator of the immune response through its influence on mononuclear cell activation and the production of inflammatory mediators.

Pre Clinical Pharmacological Investigations

In Vitro Efficacy Studies

Enzyme Inhibition Assays (COX-1, COX-2, 5-LOX, 15-LOX, iNOS, sEH)

Lonazolac's principal anti-inflammatory effect stems from its inhibition of cyclooxygenase (COX) enzymes, which are critical for prostaglandin (B15479496) synthesis. nih.gov It is recognized as a non-selective inhibitor of both COX-1 and COX-2. mdpi.comresearchgate.net While specific IC50 values for lonazolac (B1214889) are not consistently reported across all studies, its derivatives have been extensively studied to enhance COX-2 selectivity. nih.govresearchgate.net For example, certain pyrazole-chalcone analogs of lonazolac have been developed that show potent and selective COX-2 inhibition over COX-1. nih.govnih.gov

Research has also extended to other enzymes in the inflammatory cascade. Analogs of lonazolac have been designed and synthesized to act as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), an enzyme involved in the production of pro-inflammatory leukotrienes. nih.govmdpi.comresearchgate.net Similarly, derivatives have been created that show inhibitory activity against 15-lipoxygenase (15-LOX). medchemexpress.com

Furthermore, novel pyrazole (B372694) carboxylate derivatives, designed as lonazolac bioisosteres, have demonstrated potent inhibition of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a key inflammatory mediator. researchgate.net Some of these derivatives showed lower IC50 values for iNOS inhibition compared to the reference drug celecoxib (B62257). researchgate.net There is limited direct evidence in the searched literature for the inhibition of soluble epoxide hydrolase (sEH) by lonazolac itself, though dual COX-2/sEH inhibitors based on pyrazole structures have been developed. researchgate.net

EnzymeTest SubstanceIC50 / Selectivity Index (SI)Reference
COX-1 Lonazolac Analog (Hybrid 8g)IC50 = 33.46 µM nih.gov
COX-2 Lonazolac Analog (Hybrid 8g)IC50 = 5.13 µM nih.gov
5-LOX Lonazolac Analog (Hybrid 8g)IC50 = 5.88 µM nih.gov
iNOS Lonazolac Bioisostere (Compound 15c)IC50 = 0.41 µM researchgate.net
iNOS Lonazolac Bioisostere (Compound 15d)IC50 = 0.61 µM researchgate.net
15-LOX COX-2/15-LOX-IN-1IC50 = 2.98 µM medchemexpress.com

Cellular Assays for Inflammatory Mediator Inhibition (e.g., LPS-induced RAW 264.7 macrophages)

The anti-inflammatory properties of lonazolac and its derivatives have been confirmed in cellular models. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for studying inflammation, lonazolac analogs have been shown to inhibit the production of key inflammatory mediators. Specifically, these compounds effectively reduce the release of prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). nih.govdovepress.com This inhibition of inflammatory mediators is a direct result of their enzymatic inhibition of COX-2 and other pro-inflammatory enzymes within the cellular context. medsci.org

Cell LineStimulantMediator InhibitedTest SubstanceIC50 / % InhibitionReference
RAW 264.7 LPSPGE2Lonazolac Analog (Hybrid 8g)IC50 = 10.98 µM nih.gov
RAW 264.7 LPSTNF-αPyrazole Analog (Compound 5i)75.49% inhibition at 20 µM dovepress.com
RAW 264.7 LPSTNF-αPyrazole Analog (Compound 5u)71.52% inhibition at 20 µM dovepress.com

Antioxidant and Anti-Lipid Peroxidation Assays

Several studies have highlighted the antioxidant capabilities of lonazolac and its pyrazole-based analogs. These compounds have demonstrated the ability to scavenge free radicals, as measured by assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. mdpi.comnih.gov This antioxidant activity may contribute to their therapeutic effects by mitigating oxidative stress associated with inflammation. mdpi.com Furthermore, these compounds have been shown to inhibit lipid peroxidation, a destructive process of cellular damage. mdpi.comwindows.netresearchgate.net

AssayTest SubstanceActivity/IC50Reference
DPPH Scavenging Pyrazole DerivativesShowed medium antioxidant activity mdpi.com
Lipid Peroxidation Pyrazole DerivativesHigh inhibition (78–100%) mdpi.com

Antifungal Activity Assessment (e.g., Candida albicans)

Beyond its anti-inflammatory role, lonazolac has demonstrated antifungal properties. Research has shown its inhibitory activity against the opportunistic fungal pathogen Candida albicans. arkat-usa.orgresearchgate.net While specific minimum inhibitory concentration (MIC) values for lonazolac itself are not always detailed, various pyrazole derivatives have been synthesized and tested, with some showing better efficacy than standard antifungal drugs like fluconazole. nih.govscielo.br The proposed mechanism for some of these azole derivatives involves disrupting the fungal cell membrane by inhibiting ergosterol (B1671047) synthesis. nih.gov

OrganismTest SubstanceMIC50Reference
Candida albicans Linalool (for comparison)256 µg/mL scielo.br
Candida albicans Azole Derivative (Compound 6r)< 1.0 μg/mL nih.gov

Quorum Sensing Inhibition Assays (e.g., in Salmonella)

A novel area of investigation for lonazolac is its ability to interfere with bacterial communication, a process known as quorum sensing. Studies have identified lonazolac as a potential inhibitor of quorum sensing and subsequent biofilm formation in Salmonella. nih.govnih.gov Virtual screening and molecular docking studies have suggested that lonazolac can bind to the SdiA protein, a homolog of the LuxR receptor that allows Salmonella to detect signaling molecules from other bacteria, thereby regulating gene expression related to virulence and biofilm formation. nih.govresearchgate.net This anti-quorum sensing activity presents a potential new avenue for combating bacterial infections. googleapis.compatsnap.com

OrganismTargetEffectReference
Salmonella SdiA proteinInhibition of quorum sensing and biofilm formation nih.govnih.gov

Cytotoxicity Profiling in Research Cell Lines

The cytotoxic effects of lonazolac and its analogs have been assessed in various cancer and non-cancerous cell lines to determine their therapeutic index. mdpi.com While some novel pyrazole derivatives designed for anticancer activity show potent cytotoxicity against cancer cell lines like HeLa, HCT-116, and MCF-7, they often exhibit lower toxicity towards normal cell lines, such as MCF-10A. nih.govnih.gov For instance, a pyrazole-chalcone analog of lonazolac was highly effective against several cancer cell lines but showed moderate activity against MCF-7 and a good selectivity profile against non-cancerous MCF-10A cells. nih.gov This suggests that while some derivatives are highly cytotoxic to cancer cells, others, including lonazolac itself in different contexts, are considered non-cytotoxic at effective concentrations for other biological activities. nih.govnih.gov

Cell LineTest SubstanceIC50Reference
HeLa (Cervical Cancer) Lonazolac Analog (Hybrid 8g)2.41 µM nih.gov
HCT-116 (Colon Cancer) Lonazolac Analog (Hybrid 8g)2.41 µM nih.gov
RPMI-8226 (Multiple Myeloma) Lonazolac Analog (Hybrid 8g)3.34 µM nih.gov
MCF-7 (Breast Cancer) Lonazolac Analog (Hybrid 8g)28.93 µM nih.gov
MCF-10A (Non-cancerous breast) Lonazolac Analog (Hybrid 8g)Less cytotoxic (Selectivity Profile) nih.gov

In Vivo Pre-clinical Efficacy Models

The in vivo preclinical assessment of Lonazolac has utilized a variety of established animal models to characterize its pharmacological effects. These models are crucial for demonstrating the compound's potential therapeutic activities, including its anti-inflammatory, analgesic, and antimetastatic properties, prior to any clinical investigation.

Anti-inflammatory Models (e.g., Carrageenan-Induced Paw Edema in Rodents)

The carrageenan-induced paw edema model is a standard and widely used assay for evaluating the acute anti-inflammatory activity of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia. nih.govnih.gov This response involves the release of various inflammatory mediators, making it a relevant model for screening potential anti-inflammatory compounds. nih.gov

Lonazolac has demonstrated significant anti-inflammatory effects in this model. In studies using rats, Lonazolac-Ca was shown to inhibit carrageenan-induced paw edema. researchgate.net Its potency was found to be comparable to other established NSAIDs. For instance, at the ED25 level (the dose effective in 25% of the population), its inhibitory effect on rat paw edema was equivalent to that of indometacin and diclofenac. researchgate.net When considering the ED50 (the dose effective in 50% of the population), Lonazolac-Ca was equieffective to diclofenac, although weaker than indometacin, but demonstrated four to eight times the potency of phenylbutazone. researchgate.net The anti-inflammatory effect was sustained, with significant inhibition of edema still present up to nine hours after administration. researchgate.net

Further studies have also explored Lonazolac's effect on inflammation induced by other means, such as UV-induced erythema on guinea pig skin, where its activity was similar to indometacin. researchgate.net

Table 1: Comparative Anti-inflammatory Activity of Lonazolac-Ca in Carrageenan-Induced Rat Paw Edema

CompoundEfficacy MetricComparative PotencyReference
Lonazolac-CaED25Equieffective to Indometacin and Diclofenac researchgate.net
Lonazolac-CaED50Equieffective to Diclofenac researchgate.net
Lonazolac-CaED50Weaker than Indometacin researchgate.net
Lonazolac-CaED504-8 times more potent than Phenylbutazone researchgate.net

Analgesic Activity Models (e.g., Acetic Acid-Induced Writhing Test)

The acetic acid-induced writhing test is a common chemical method for screening peripheral analgesic activity. nih.gov Intraperitoneal injection of acetic acid induces a painful reaction in mice, characterized by abdominal constrictions and stretching of the hind limbs (writhing). nih.gov This response is mediated by the release of endogenous pain mediators, and the reduction in the number of writhes is an indicator of a compound's analgesic efficacy. nih.gov

In this model, Lonazolac-Ca has been shown to effectively inhibit the writhing reactions in mice. researchgate.net Its analgesic effect was found to be similar in magnitude to that of other NSAIDs like naproxen, ketoprofen, and ibuprofen. researchgate.net Notably, its potency in this assay was approximately four times greater than that of phenylbutazone. researchgate.net Additionally, Lonazolac demonstrated analgesic properties in a model of inflammatory pain, where it reduced pain reactions evoked by bending an inflamed tarsal joint in rats to a similar extent as phenylbutazone. researchgate.net

Table 2: Analgesic Activity of Lonazolac-Ca in the Acetic Acid-Induced Writhing Test in Mice

CompoundModelComparative EfficacyReference
Lonazolac-CaAcetic Acid-Induced WrithingSimilar to Naproxen, Ketoprofen, and Ibuprofen researchgate.net
Lonazolac-CaAcetic Acid-Induced Writhing~4 times more potent than Phenylbutazone researchgate.net

Anti-Adjuvant-Induced Disease Models

Adjuvant-induced arthritis (AIA) in rats is a widely used experimental model for chronic inflammation and is often employed to study the pathology of rheumatoid arthritis and to evaluate potential anti-arthritic drugs. chondrex.comnih.gov The model is induced by a single injection of Complete Freund's Adjuvant, which contains heat-killed Mycobacterium tuberculosis, leading to the development of a chronic, systemic polyarthritis with histological and immunological features that share some similarities with human rheumatoid arthritis. chondrex.com

Investigations into the efficacy of Lonazolac in this model have shown positive results. Treatment with Lonazolac-Ca was found to inhibit the development of adjuvant-induced arthritis in rats. researchgate.net The extent of this inhibition was comparable to that observed with phenylbutazone, a long-established anti-inflammatory agent. researchgate.net This finding suggests that Lonazolac may have therapeutic potential in modulating chronic inflammatory and autoimmune processes characteristic of arthritic diseases.

Antimetastatic Potential Assessment in Murine Models (e.g., Lewis lung carcinoma, melanoma B-16)

Beyond its anti-inflammatory and analgesic effects, the antimetastatic potential of Lonazolac has been a subject of preclinical investigation. ebi.ac.ukebi.ac.uknlk.cz These studies often utilize murine tumor models, such as Lewis lung carcinoma (LLC) and B-16 melanoma, which are known for their ability to form metastases, particularly in the lungs. ebi.ac.uknih.gov

Table 3: Effect of Lonazolac-Ca on Metastasis in Murine Models

Tumor ModelMetastasis TypeObserved Effect of Lonazolac-Ca TreatmentReference
Lewis Lung Carcinoma (LLC)Induced Lung MetastasesSignificantly decreased number of animals with metastases and metastasis score ebi.ac.ukebi.ac.uk
Melanoma B-16Induced Lung MetastasesSignificantly decreased number of animals with metastases and metastasis score ebi.ac.ukebi.ac.uk
Lewis Lung Carcinoma (LLC)Spontaneous Lung MetastasesDecreased number of animals with metastases and metastasis score ebi.ac.ukebi.ac.uk
Melanoma B-16Spontaneous Lung MetastasesDecreased number of animals with metastases and metastasis score ebi.ac.ukebi.ac.uk

Considerations for Preclinical Model Selection

The selection of preclinical models for evaluating a compound like Lonazolac is guided by its presumed mechanism of action and intended therapeutic application. As a pyrazole derivative and a non-steroidal anti-inflammatory drug, its primary action is the inhibition of cyclooxygenase (COX) enzymes, which blocks prostaglandin synthesis. ebi.ac.ukebi.ac.uk

Anti-inflammatory and Analgesic Models: The carrageenan-induced paw edema and acetic acid-induced writhing models are fundamental for any compound being developed as an NSAID. nih.govnih.gov The inflammatory and pain responses in these models are known to be highly dependent on prostaglandins, making them ideal for demonstrating the primary pharmacological activity of a COX inhibitor like Lonazolac. nih.govnih.govebi.ac.uk

Anti-Adjuvant-Induced Disease Models: The choice of the adjuvant-induced arthritis model allows for the evaluation of the compound's efficacy in a more complex, chronic inflammatory setting that involves the immune system. chondrex.com This is particularly relevant for drugs intended to treat chronic inflammatory conditions like rheumatoid arthritis, where Lonazolac has been investigated. ebi.ac.uk The model helps to determine if the compound's effects extend beyond simple acute inflammation to modulate immunologically driven pathology. mdpi.com

Antimetastatic Models: The selection of the Lewis lung carcinoma and B-16 melanoma models is based on the growing understanding of the link between inflammation, prostaglandin synthesis, and cancer progression. COX-2, a target of many NSAIDs, is often overexpressed in tumors and is implicated in processes like angiogenesis and metastasis. researchgate.net Therefore, assessing an NSAID's potential to inhibit metastasis in relevant tumor models like LLC and B-16 provides valuable insight into its potential as an anticancer or adjuvant cancer therapy agent. ebi.ac.ukebi.ac.uk

Pre Clinical Pharmacokinetic and Metabolic Studies

Absorption, Distribution, Metabolism, Excretion (ADME) Characterization in Pre-clinical Research

Preclinical investigations into the ADME properties of Lonazolac (B1214889) have been conducted in various animal models to predict its behavior in humans. biotechfarm.co.ilcreative-biolabs.com Studies involving the administration of radiolabelled Lonazolac to rabbits have provided insights into its pharmacokinetic profile. ebi.ac.uk Following intravenous and intramuscular administration, the compound's distribution and elimination patterns were monitored. ebi.ac.uk

Research has also explored the distribution of Lonazolac into specific tissues. In studies with patients suffering from synovitis, Lonazolac was found to distribute well into the synovial fluid, with concentrations in the synovial membrane reaching approximately 1.0 microg/g dry weight one hour after dosing. ebi.ac.uk The concentration of unbound Lonazolac was observed to be higher in synovial fluid compared to plasma. ebi.ac.uk

Metabolic Pathway Elucidation in Animal Systems and In Vitro Models

The biotransformation of Lonazolac is a critical aspect of its pharmacokinetic profile, primarily occurring in the liver. medtigo.comlonza.com The metabolic process involves two main phases: Phase I and Phase II reactions. abdn.ac.ukallucent.com

Phase I Metabolic Pathways (e.g., Aromatic Hydroxylation, N-Deethylation)

The primary Phase I metabolic pathway for Lonazolac is aromatic hydroxylation. tandfonline.comnih.gov This reaction involves the introduction of a hydroxyl group onto the N-substituting aromatic ring of the Lonazolac molecule. tandfonline.comnih.gov Specifically, arylhydroxylation leads to the formation of a p-hydroxyphenyl derivative. tandfonline.com Studies have shown that Lonazolac is exclusively metabolized into hydroxy-Lonazolac in the hepatocytes of all species studied. tandfonline.com

Role of Specific Metabolic Enzymes (e.g., Aldehyde Oxidase, Cytochrome P450)

The metabolism of Lonazolac is mediated by specific enzyme systems within the liver. The Cytochrome P450 (CYP450) family of enzymes plays a crucial role in the Phase I oxidative metabolism of many drugs, and Lonazolac is a substrate for several CYP450 isoforms, including CYP2A1, CYP2B1, and CYP2E1. ncats.iofrontiersin.orgmdpi.comnih.gov These enzymes are primarily located in the smooth endoplasmic reticulum of hepatocytes and are responsible for catalyzing the hydroxylation of Lonazolac. abdn.ac.uk While the specific roles of other enzymes like aldehyde oxidase in Lonazolac metabolism are less defined in the available literature, the predominant involvement of CYP450 is well-established. wuxiapptec.com

Identification and Characterization of Metabolites (e.g., Hydroxy and O-Sulfated Metabolites)

The principal metabolite of Lonazolac identified in preclinical studies is its hydroxylated form, specifically the p-hydroxyphenyl derivative, also referred to as hydroxy-Lonazolac. tandfonline.comnih.gov Further metabolism can occur through Phase II conjugation reactions, leading to the formation of O-sulfated metabolites. mdpi.comnih.govresearchgate.net Analytical methods, such as on-line sample preparation liquid chromatography with fluorescence detection, have been developed to determine the concentrations of Lonazolac and its hydroxy and O-sulfated metabolites in biological samples. mdpi.comresearchgate.net The structural identity of these metabolites has been confirmed using techniques like liquid chromatography coupled to mass spectrometry (LC-MS-MS). researchgate.net

Interspecies Metabolic Differences in Pre-clinical Investigations

Significant interspecies differences in the metabolism of Lonazolac have been observed in preclinical studies. nih.govnih.gov Comparative studies using hepatocyte suspensions from rat, guinea pig, beagle dog, and cynomolgus monkey have revealed marked variations in the rate of metabolism. tandfonline.comnih.gov

For instance, the rate of aromatic hydroxylation was found to be much slower in rat hepatocytes compared to liver cells from other species. tandfonline.comnih.gov The half-life of Lonazolac in hepatocyte suspensions varied across species, with Lonazolac being most stable in rat hepatocytes and less stable in those of the beagle and monkey. tandfonline.com The ratio of hydroxy-Lonazolac to the parent drug at the end of experiments was 0.2 in rats, 0.4 in guinea pigs, 2.2 in beagles, and 2.0 in monkeys, highlighting these quantitative differences. tandfonline.com These findings underscore the importance of selecting appropriate animal models for preclinical studies to accurately predict human pharmacokinetics. international-biopharma.com

Ratio of Hydroxy-Lonazolac to Lonazolac in Hepatocytes of Different Species
SpeciesRatio (Hydroxy-Lonazolac : Lonazolac)
Rat0.2
Guinea Pig0.4
Beagle2.2
Monkey2.0

In Vitro and Ex Vivo Metabolism Models (e.g., Hepatocyte Suspensions, Isolated Perfused Liver)

A variety of in vitro and ex vivo models have been employed to investigate the metabolism of Lonazolac. nih.gov These models provide controlled environments to study metabolic pathways and enzyme kinetics, reducing the reliance on in vivo animal experiments. tandfonline.com

Hepatocyte suspensions from different species, including rat, guinea pig, beagle dog, and cynomolgus monkey, have been extensively used to characterize the metabolic profile of Lonazolac and to assess interspecies variability. tandfonline.comnih.gov These studies have determined the half-lives of the drug and the formation of its primary metabolite, hydroxy-Lonazolac. tandfonline.com

The isolated perfused liver model, particularly from rats and guinea pigs, has also been utilized. tandfonline.comnih.gov This ex vivo system allows for the study of hepatic metabolism in a more physiologically relevant setting than hepatocyte suspensions. nih.gov In perfused rat liver, the half-life of Lonazolac was approximately 30 minutes, while in the perfused guinea pig liver, it was 16 minutes. tandfonline.com Furthermore, studies with co-cultured hepatocytes in a perifusion system have demonstrated that this model can closely mimic in vivo metabolic production of the monohydroxylated metabolite of Lonazolac. nih.govresearchgate.net

Half-life of Lonazolac in Different Preclinical Models
ModelSpeciesHalf-life (minutes)
Isolated Perfused LiverRat30
Isolated Perfused LiverGuinea Pig16

Advanced Computational and Structural Biology Research

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. uzh.ch This method is extensively used to understand the interactions between a ligand, such as Lonazolac(1-), and a target protein at the molecular level.

Ligand-Enzyme Binding Interactions (e.g., COX-1, COX-2, 5-LOX, 15-LOX, CYP51, ABL1 Kinase, InhA)

Cyclooxygenase (COX) Enzymes: Molecular docking studies have been instrumental in elucidating the binding modes of Lonazolac (B1214889) and its analogues with COX-1 and COX-2 enzymes. nih.govresearchgate.net Lonazolac itself, considered a non-selective COX inhibitor, has been shown to dock inside the active site of COX-1, forming hydrogen bonds with Tyr355 and Phe356. nih.gov In studies of new Lonazolac analogues, these compounds demonstrated preferential binding to COX-2. For instance, certain chalcone (B49325) analogues of Lonazolac fit well within the binding pocket of COX-2, forming hydrogen bonds with key residues like Arg106 and Tyr341. nih.gov The pyrazole (B372694) ring, a core structure in Lonazolac and its derivatives, is also present in selective COX-2 inhibitors like Celecoxib (B62257). researchgate.net The design of novel 1,3,4-trisubstituted-pyrazole derivatives as Lonazolac analogues has been guided by molecular docking to enhance COX-2 selectivity. nih.gov One study found that a particularly active compound exhibited a binding pattern similar to Celecoxib, forming more hydrogen bonds. nih.gov

Lipoxygenase (LOX) Enzymes: Research has also explored the interaction of Lonazolac analogues with lipoxygenase enzymes. Novel pyrazole carboxylate derivatives, designed as non-acidic bioisosteres of Lonazolac, were evaluated for their inhibitory activity against 5-LOX and 15-LOX. researchgate.net Docking studies of the most potent of these derivatives with the 5-LOX active site revealed good binding interactions, including at least one hydrogen bond with key amino acids, similar to the known inhibitor Zileuton. researchgate.net Another study on pyrazole-chalcone analogues of Lonazolac also reported promising inhibitory activity towards 5-LOX. nih.govresearchgate.net

Cytochrome P450 51 (CYP51): The interaction of Lonazolac analogues with CYP51, a crucial enzyme in fungal ergosterol (B1671047) biosynthesis, has been investigated. researchgate.netmdpi.com Molecular docking simulations were used to evaluate the interaction of a synthesized compound with sterol 14-alpha demethylase (CYP51) from Candida albicans. researchgate.net CYP51 is a well-established target for azole antifungals. nih.govnih.gov

Information regarding the direct molecular docking of Lonazolac(1-) with ABL1 Kinase and InhA was not found in the provided search results.

Binding Affinity and Selectivity Predictions

Molecular docking studies provide predictions of binding affinity, often expressed as a binding energy score (in kcal/mol), which helps in ranking potential inhibitors. Lower binding energy values typically indicate a more stable protein-ligand complex.

For Lonazolac docked with COX-1, a binding energy of approximately -4.676 kcal/mol has been reported. nih.gov In contrast, novel non-acidic analogues of Lonazolac have shown significantly higher (more negative) binding energies for COX-2, with values such as -9.461 kcal/mol and -7.962 kcal/mol, which were comparable to the selective COX-2 inhibitor Celecoxib (-8.692 kcal/mol). nih.gov This difference in binding energies underpins the predicted COX-2 selectivity of these analogues. nih.gov

In the context of 5-LOX inhibition, docking of potent Lonazolac analogues revealed energy scores ranging from -1.78 to -18.92 kcal/mol. researchgate.net The selectivity of Lonazolac analogues for COX-2 over COX-1 is a key focus of many studies. For example, some chalcone derivatives of Lonazolac were found to have COX-2 selectivity indices (S.I.) of 8.22 and 9.31. nih.gov Another series of 1,3,4-trisubstituted-pyrazoles showed even higher COX-2 selectivity (S.I. = 5.58–9.31) compared to Celecoxib (S.I. = 3.41). nih.gov

In Silico ADME Prediction and Drug-likeness Assessment

In the realm of modern drug discovery and development, computational methods are indispensable for the early-stage evaluation of potential drug candidates. nih.gov In silico analysis, which involves computer-based simulations, provides crucial insights into a compound's pharmacokinetic profile, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. protoqsar.comnih.gov This predictive approach allows researchers to identify molecules with favorable characteristics for oral bioavailability and to flag potential liabilities before committing to expensive and time-consuming laboratory experiments. nih.gov For the compound Lonazolac, a non-steroidal anti-inflammatory drug (NSAID), and its ionized form, Lonazolac(1-), in silico tools offer a powerful means to assess its drug-like qualities. nih.govmdpi.com

Detailed research into analogues of Lonazolac frequently employs these computational evaluations. Studies on novel non-acidic analogues, for example, have utilized in silico ADME and drug-likeness analyses to identify candidates with promising oral absorption profiles. researchgate.net Similarly, research on pyrazole carboxylate derivatives as bioisosteres of Lonazolac has incorporated in silico ADME studies to understand the pharmacokinetic parameters of newly synthesized compounds. researchgate.net These investigations underscore the integral role of computational screening in the optimization of Lonazolac-based chemical scaffolds. researchgate.net

The drug-likeness of a compound is often initially evaluated against established guidelines, most notably Lipinski's Rule of Five. gardp.orgdrugbank.com This rule outlines a set of physicochemical parameters that are common among orally active drugs. According to this rule, poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of over 500 Daltons, a LogP value greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. gardp.orgdrugbank.com

The computed physicochemical properties of Lonazolac are presented below and form the basis for its drug-likeness assessment.

PropertyValue
Molecular FormulaC17H13ClN2O2
Molecular Weight312.7 g/mol
XLogP33.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3

Based on these properties, Lonazolac adheres to Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability. Its molecular weight is well under the 500 Da threshold, its calculated lipophilicity (XLogP3) is below 5, and the counts for hydrogen bond donors and acceptors are within the prescribed limits. This adherence to established drug-likeness rules provides a strong rationale for its development as an orally administered agent.

Further in silico ADME predictions can provide a more granular view of the compound's likely behavior in the body. These predictions are generated using various computational models that simulate processes such as gastrointestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes.

ADME ParameterPredicted Outcome for Lonazolac(1-)Implication
Gastrointestinal (GI) AbsorptionHighLikely to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) PermeantNoUnlikely to cross into the central nervous system, potentially reducing CNS side effects.
CYP450 2D6 InhibitorNoLow probability of interfering with the metabolism of other drugs processed by this key enzyme.
Bioavailability Score0.55Indicates good potential for oral bioavailability based on a combination of factors.

The collective in silico data for Lonazolac(1-) paints a picture of a compound with a strong potential for drug-likeness. The adherence to Lipinski's rule, coupled with predictions of high gastrointestinal absorption and a good bioavailability score, supports its suitability as an oral therapeutic agent. biointerfaceresearch.com Furthermore, the prediction that it does not significantly inhibit major metabolic enzymes like CYP2D6 suggests a lower risk of drug-drug interactions. protoqsar.com This comprehensive computational assessment is a critical component of advanced structural biology research, enabling a more informed and efficient path in the drug discovery pipeline. scripps.edu

Analytical Methodologies for Research and Characterization

Advanced Chromatographic Techniques

Chromatographic methods are fundamental in the analytical workflow of Lonazolac (B1214889), enabling the separation of the parent compound from its metabolites and other components within a sample matrix.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound and Metabolite Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the determination of Lonazolac and its metabolites. nih.govmdpi.com This method offers excellent selectivity and allows for the simultaneous quantification of multiple analytes in complex biological matrices. mdpi.comnih.gov

A reliable LC-MS/MS method has been developed for the determination of Lonazolac and its hydroxylated and O-sulfated metabolites. nih.govresearchgate.net This procedure often utilizes an electrospray ionization (ESI) source in the selected reaction monitoring (SRM) mode to ensure the structural identity of the analyte peaks. nih.govresearchgate.net The high sensitivity of this technique allows for a low limit of detection (LOD), typically around 5 ng/ml, using a small sample volume. nih.govresearchgate.net The linearity of the signal response versus concentration is generally achieved over a significant range, for instance, from 10 to 600 ng/ml for Lonazolac and its key metabolites. nih.govresearchgate.net

The robustness of the LC-MS/MS method is demonstrated by high mean recovery rates for Lonazolac and its metabolites from biological matrices. For example, reported recoveries are approximately 104.2% for Lonazolac, 96.7% for hydroxylonazolac, and 100.9% for lonazolac sulfate. nih.govresearchgate.net

Table 1: LC-MS/MS Method Parameters for Lonazolac and Metabolite Analysis

ParameterValue
Ionization SourceElectrospray Ionization (ESI)
MS ModeSelected Reaction Monitoring (SRM)
Limit of Detection (LOD)~5 ng/ml
Linearity Range10-600 ng/ml
Mean Recovery (Lonazolac)104.2 ± 3.5%
Mean Recovery (Hydroxylonazolac)96.7 ± 2.2%
Mean Recovery (Lonazolac Sulfate)100.9 ± 3.5%

High-Performance Liquid Chromatography (HPLC) for Research Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Lonazolac in various research contexts. google.commdpi.com It is particularly valuable for separating and quantifying the compound in different sample types. mdpi.com HPLC methods for Lonazolac often employ reversed-phase columns, such as C18, and a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile. researchgate.netpensoft.net

A specific HPLC method for determining Lonazolac and its metabolites involves on-line sample enrichment with an extraction pre-column followed by gradient separation on an analytical column in a back-flush mode. nih.govresearchgate.net Detection is frequently carried out using fluorescence, with excitation and emission wavelengths set appropriately for Lonazolac (e.g., 273 nm for excitation and 385 nm for emission). nih.govresearchgate.net This approach provides a reliable and efficient means of analysis. researchgate.net

Spectroscopic and Diffraction Techniques for Structural Elucidation

Spectroscopic and diffraction techniques are indispensable for determining the precise chemical structure of Lonazolac and its analogues. mdpi.comresearchgate.net These methods provide detailed information about the connectivity of atoms and their spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of Lonazolac and related pyrazole (B372694) derivatives. mdpi.com Both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm the structure of newly synthesized compounds. mdpi.comarkat-usa.org

In the ¹H NMR spectrum of a Lonazolac analogue, specific chemical shifts (δ) are indicative of the different protons within the molecule. For instance, signals in the aromatic region (typically δ 7-8 ppm) correspond to the protons on the phenyl and chlorophenyl rings. thieme-connect.comdovepress.com The ¹³C NMR spectrum provides complementary information, with characteristic signals for the carbonyl carbon, and the various carbons of the pyrazole and phenyl rings. thieme-connect.comresearchgate.net The chemical shifts in NMR spectra are influenced by the solvent used, with deuterated chloroform (B151607) (CDCl₃) and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) being common choices. thieme-connect.comsigmaaldrich.commdpi.com

Table 2: Illustrative NMR Data for a Lonazolac-related Structure

NucleusChemical Shift (δ, ppm) in CDCl₃
¹H NMR7.23–7.18 (m, 2H)
¹³C NMR187.1, 147.6, 134.9
Note: This data is for a related compound and serves as an example of typical chemical shifts. thieme-connect.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in the Lonazolac molecule. dergipark.org.trrjpbcs.com The FT-IR spectrum reveals characteristic absorption bands corresponding to specific molecular vibrations. For instance, the presence of a carbonyl group (C=O) from the acetic acid moiety would be indicated by a strong absorption band in the region of 1700-1725 cm⁻¹. dovepress.com Aromatic C-H and C=C stretching vibrations also give rise to distinct peaks in the spectrum. dergipark.org.tr The structural confirmation of Lonazolac analogues often involves analyzing the FT-IR spectra for expected vibrational frequencies. nih.govgoogleapis.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org This method is considered a "gold standard" in forensic substance identification due to its specificity. wikipedia.org

In the context of Lonazolac(1-) research, GC-MS plays a crucial role in the identification and characterization of the compound and its derivatives. The process involves introducing a sample into the gas chromatograph, where it is vaporized and separated into its various components as it travels through a capillary column. wikipedia.org These separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, generating a unique mass spectrum for each component. wikipedia.org

Research has utilized GC-MS for the analysis of acidic drugs like lonazolac after a process called extractive methylation. nist.gov The mass spectrum of Lonazolac, as documented in the NIST Mass Spectrometry Data Center, shows a top peak at a mass-to-charge ratio (m/z) of 77, a second-highest peak at m/z 267, and a third-highest at m/z 312. nih.gov This spectral data serves as a fingerprint for the identification of Lonazolac in a given sample.

It is important to note that the high temperatures used in the GC-MS injection port can sometimes lead to the thermal degradation of the analyzed molecules. wikipedia.org Therefore, method development and optimization are critical to ensure that the detected species are the actual compounds of interest and not their degradation products. nist.gov

Table 1: Key GC-MS Data for Lonazolac

Parameter Value Reference
NIST Number 31119 nih.gov
Library Main library nih.gov
Total Peaks 34 nih.gov
m/z Top Peak 77 nih.gov
m/z 2nd Highest 267 nih.gov
m/z 3rd Highest 312 nih.gov

Immunoassays for Biochemical Activity Profiling (e.g., Enzyme Immunoassay)

Immunoassays are biochemical tests that measure the presence or concentration of a substance, in this case, related to the activity of Lonazolac(1-), through the use of an antibody or antigen. Enzyme immunoassays (EIA), a type of immunoassay, are frequently employed in research to assess the biochemical activity of compounds like Lonazolac and its analogues. nih.govresearchgate.net

In the study of Lonazolac(1-), a non-steroidal anti-inflammatory drug (NSAID), a key aspect of its biochemical profile is its ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.govnih.gov EIA is a common method used to determine the in vitro inhibitory activity of Lonazolac analogues against these COX isoforms. nih.govresearchgate.net This assay measures the conversion of arachidonic acid to prostaglandins, a process catalyzed by COX enzymes. The inhibition of this process by a test compound is quantified to determine its potency, often expressed as the half-maximal inhibitory concentration (IC50). nih.govresearchgate.netacs.org

For example, research on novel Lonazolac analogues has utilized enzyme immunoassays to evaluate their COX-1 and COX-2 inhibitory activities. nih.gov These studies often compare the results to a reference drug, such as celecoxib (B62257). nih.gov The data generated from these immunoassays, including IC50 values and selectivity indices (the ratio of IC50 for COX-1 to COX-2), are critical for understanding the compound's mechanism of action and its potential as a selective COX-2 inhibitor. nih.govresearchgate.net

Table 2: Example of Immunoassay Data for Lonazolac Analogues

Compound COX-1 IC50 (μM) COX-2 IC50 (μM) Selectivity Index (COX-1/COX-2) Reference
Celecoxib (Reference) 8.75 1.07 8.18 nih.gov
Lonazolac Analogue 2a >100 1.8 >55.5 nih.gov
Lonazolac Analogue 2b >100 1.5 >66.7 nih.gov
Lonazolac Analogue 4a 8.95 0.96 9.32 nih.gov
Lonazolac Analogue 6b 16.5 2.8 5.89 nih.gov
Lonazolac Analogue 7a 4.02 0.6 6.7 nih.gov
Lonazolac Analogue 8a 9.8 1.25 7.84 nih.gov

Note: The data in this table is illustrative of the type of information obtained from enzyme immunoassays and is based on findings for various Lonazolac analogues.

Principles and Validation of Analytical Methods in Academic Research

The validation of analytical procedures is a fundamental requirement in academic research to ensure that a method is suitable for its intended purpose. pharmaguideline.comich.orgeuropa.eu This process demonstrates the reliability, accuracy, and reproducibility of the analytical results. pharmaguideline.com The key characteristics considered during the validation of analytical methods include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. slideshare.netscribd.comslideshare.net

Specificity refers to the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present. ich.org For instance, in the analysis of Lonazolac, the method should be able to distinguish it from its metabolites or impurities. researchgate.netnih.gov

Linearity indicates the ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample within a given range. pharmaguideline.com This is typically established by analyzing a series of samples with known concentrations. ich.org

Range is the interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Accuracy represents the closeness of the test results obtained by the method to the true value. scribd.com It is often assessed by analyzing a sample with a known concentration and comparing the measured value to the true value. ich.org

Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. scribd.com It is usually expressed as the standard deviation or relative standard deviation. ich.org

Detection Limit (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. unodc.org

Quantitation Limit (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. slideshare.net

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. pharmaguideline.com

In academic research involving Lonazolac(1-), a validation protocol should be established that includes the procedures and acceptance criteria for all these characteristics. pharmaguideline.com The results of the validation study must be documented to provide evidence that the analytical procedure is suitable for its intended application, whether it be for identification, impurity testing, or assay of the drug substance. pharmaguideline.comich.org

Future Directions and Emerging Research Avenues

Design of Next-Generation Lonazolac (B1214889) Analogs with Enhanced Biological Specificity

A primary focus of future research is the rational design of Lonazolac analogs with improved biological specificity, particularly for the cyclooxygenase-2 (COX-2) enzyme over COX-1. nih.govnih.gov While Lonazolac is an effective anti-inflammatory agent, its non-selective inhibition of both COX isoforms is associated with gastrointestinal issues, a common side effect of traditional NSAIDs. nih.govresearchgate.net By modifying the core Lonazolac structure, researchers aim to create derivatives that retain potent anti-inflammatory activity while minimizing COX-1 inhibition, thereby offering a better safety profile. nih.govrsc.org

A key strategy involves replacing the carboxylic acid moiety at the 4-position of the pyrazole (B372694) ring with bulkier heterocyclic rings. nih.gov This structural modification is intended to mimic the binding of selective COX-2 inhibitors like Celecoxib (B62257). researchgate.net Research has shown that synthesizing novel 1,3,4-trisubstituted pyrazole derivatives based on the Lonazolac scaffold can yield compounds with significantly higher COX-2 selectivity. nih.govnih.gov For instance, certain chalcone (B49325) derivatives of Lonazolac have demonstrated COX-2 selectivity indices (S.I.) greater than that of Celecoxib, indicating a promising path toward safer anti-inflammatory agents. nih.gov

Table 1: Comparison of COX-2 Selectivity in Lonazolac and its Analogs

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (S.I. = COX-1/COX-2)Reference
Lonazolac (Non-selective)(Non-selective)N/A nih.govresearchcommons.org
Celecoxib (Reference) 8.751.078.17 nih.gov
Analog 2a (Chalcone) 6.80.828.22 nih.gov
Analog 2b (Chalcone) 5.590.609.31 nih.gov
Analog 15c 2.530.05942.88 researchgate.net
Analog 15d 5.860.05998.71 researchgate.net
Analog 19d 1.630.05728.56 researchgate.net

IC₅₀ represents the half-maximal inhibitory concentration. A higher Selectivity Index indicates greater selectivity for COX-2.

Exploration of Novel Therapeutic Research Applications Beyond Traditional Anti-inflammatory Use

The unique pyrazole structure of Lonazolac has prompted investigations into its utility beyond inflammation. researchgate.netresearchgate.net Emerging research highlights its potential in oncology and as an antimicrobial agent. nih.govnih.gov The structural similarities to other bioactive pyrazole compounds, which are known to exhibit anticancer and antimicrobial properties, form the basis for this exploration. researchgate.netderpharmachemica.com

Recent studies have focused on synthesizing Lonazolac analogs and testing their efficacy against various cancer cell lines, revealing potential antineoplastic mechanisms. nih.govcolab.ws Furthermore, Lonazolac itself has been identified as a candidate for inhibiting bacterial communication systems, a novel approach to combating bacterial virulence and biofilm formation. nih.govnih.gov The pyrazole scaffold is also being studied for its potential in treating neurodegenerative diseases like Alzheimer's, suggesting another possible future application for Lonazolac derivatives. researchgate.net

Integration of Advanced Computational and Experimental Methodologies in Drug Design

Modern drug discovery heavily relies on the synergy between computational modeling and experimental synthesis to accelerate the development of new therapeutic agents. beilstein-journals.org In the context of Lonazolac research, computational tools are indispensable for designing next-generation analogs. researchgate.net Methodologies like molecular docking and virtual screening allow researchers to predict how newly designed molecules will interact with biological targets, such as the active sites of COX-1 and COX-2 enzymes. researchgate.netbeilstein-journals.org

These in silico techniques provide valuable insights into the binding affinities and potential selectivity of novel compounds before they are synthesized, saving significant time and resources. researchgate.netbeilstein-journals.org For example, docking studies have been used to confirm that the most active Lonazolac analogs fit well within the COX-2 binding pocket, corroborating experimental findings. nih.govnih.gov This integrated approach, combining predictive computational models with practical laboratory validation, is crucial for systematically optimizing the structure of Lonazolac for enhanced efficacy and safety. researchgate.netbeilstein-journals.org

Table 2: Computational and Experimental Methodologies in Lonazolac Analog Design

MethodologyApplicationPurposeReference
Molecular Docking In silico analysisTo predict the binding orientation and affinity of analogs to target proteins (e.g., COX-1, COX-2, SdiA). researchgate.netnih.govbeilstein-journals.org researchgate.netnih.gov
Virtual Screening In silico analysisTo screen large libraries of compounds computationally to identify potential inhibitors of a specific biological target. nih.govnih.gov nih.govnih.gov
Catalyst Hip-Hop Hypothesis In silico analysisTo generate a 3D pharmacophore model based on known active compounds to guide the design of new analogs. researchgate.net researchgate.net
In vitro COX Inhibition Assay Experimental validationTo measure the IC₅₀ values of synthesized analogs against COX-1 and COX-2 enzymes to determine potency and selectivity. nih.govresearchgate.net nih.govresearchgate.net
Carrageenan-induced Paw Edema In vivo validationAn animal model used to assess the anti-inflammatory activity of newly synthesized compounds. nih.govnih.gov nih.govnih.gov
Pre-ADMET Evaluation In silico analysisTo computationally predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of drug candidates. researchgate.net

Further Investigation into Quorum Sensing Inhibition and Antimicrobial Applications

A particularly novel research avenue for Lonazolac is its potential role as an antimicrobial agent through the disruption of quorum sensing (QS). nih.govnih.gov Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, such as biofilm formation and virulence factor expression, based on population density. nih.govmdpi.com Interfering with this system, a strategy known as quorum quenching, is a promising anti-virulence approach that may complement traditional antibiotics. nih.gov

A virtual screening study identified Lonazolac as a potential inhibitor of SdiA, a QS receptor protein in Salmonella. nih.gov This protein allows the bacteria to detect signaling molecules produced by other bacterial species, regulating genes related to virulence and biofilm formation. nih.gov The study suggested that Lonazolac could be a good candidate for in vitro testing to confirm its ability to inhibit QS-mediated processes. nih.gov This positions Lonazolac and its future analogs as potential "quorum quenchers" that could be used to design new drugs to combat bacterial infections, possibly in combination with existing antibiotics for enhanced efficacy. nih.govnih.gov

Deeper Research into Antineoplastic Mechanisms at a Molecular Level

The repurposing of NSAIDs for cancer therapy is an area of intense research, and Lonazolac is no exception. researchcommons.orgnih.govcolab.ws Studies on newly synthesized pyrazole-chalcone analogs of Lonazolac have revealed significant anticancer activity against various human cancer cell lines, including cervical (HeLa), colon (HCT-116), and breast (MCF-7) cancer. nih.govcolab.ws

The research is now moving towards elucidating the specific molecular mechanisms behind these anticancer effects. One key finding is that a potent Lonazolac-chalcone hybrid, hybrid 8g , acts as a tubulin polymerization inhibitor. nih.gov By disrupting the formation of microtubules, which are essential for cell division, the compound induces cell cycle arrest in the G2/M phase and triggers apoptosis (programmed cell death). nih.gov Further mechanistic studies confirmed that these analogs can also induce apoptosis by down-regulating the anti-apoptotic protein BCL-2 and increasing the activity of the pro-apoptotic protein Caspase-3. researchgate.net These findings suggest that Lonazolac derivatives could be developed as promising candidates for cancer chemotherapy, acting through multiple molecular pathways. researchcommons.orgnih.gov

Table 3: Anticancer Activity of Selected Lonazolac Analogs

AnalogCancer Cell LineMolecular Target/MechanismIC₅₀ ValueReference
Hybrid 8g HCT-116 (Colon)Tubulin Polymerization Inhibition, G2/M Arrest2.41 µM nih.govcolab.ws
Hybrid 8g HeLa (Cervical)Tubulin Polymerization Inhibition, G2/M Arrest2.41 µM nih.govcolab.ws
Hybrid 8g RPMI-8226 (Myeloma)Tubulin Polymerization Inhibition, G2/M Arrest3.34 µM nih.govcolab.ws
Analog 7i MCF-7 (Breast)CDK6 Inhibition0.119 µM researchgate.net
Analog 7i HeLa (Cervical)CDK6 Inhibition0.135 µM researchgate.net
Analog 44 RPMI-8226 (Myeloma)V600E-BRAF Kinase Inhibition, Caspase-3/7 Activation<1 µM (sub-micromolar) mdpi.com

Development of Predictive Models for Pre-clinical Efficacy and Metabolic Fate

To bridge the gap between laboratory research and clinical application, the development of robust predictive models is essential. For NSAIDs like Lonazolac, preclinical models are used to forecast clinical potency and metabolic behavior in humans. nih.govcreative-biolabs.com Research has shown that the carrageenan-induced rat paw edema model is one of the most reliable predictors of the anti-inflammatory dose in humans. nih.gov By establishing mathematical relationships between preclinical data (such as the ED₅₀ from the carrageenan model) and physicochemical properties (like the acid dissociation constant, pKa), researchers can better estimate the potential efficacy of new Lonazolac analogs. nih.gov

Furthermore, computational models are being developed to predict the metabolic fate of drug candidates. researchgate.net These in silico tools aim to forecast a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are critical for determining its viability as a drug. researchgate.netresearchgate.net For instance, deep learning models are being trained to predict the structures of human metabolites for small molecules, which can help in designing compounds with more favorable pharmacokinetic profiles. researchgate.net Applying such predictive models to Lonazolac and its derivatives will be crucial for optimizing their journey through preclinical and clinical development, helping to select candidates with the highest probability of success. creative-biolabs.comuniversiteitleiden.nl

Q & A

Q. What are the foundational synthetic strategies for modifying Lonazolac(1-) derivatives to enhance pharmacological activity?

Methodological Answer:

  • Begin by isolating the pyrazole core of Lonazolac(1-) and introducing substituents at key positions (e.g., replacing the fluoro-phenyl ring with chloro-phenyl or other halogenated groups) to assess antimicrobial or anti-inflammatory potency. Use techniques like nucleophilic aromatic substitution or Suzuki coupling for structural diversification .
  • Validate purity via HPLC and characterize derivatives using 1H^1H/13C^{13}C-NMR, FT-IR, and mass spectrometry. Compare yields and stability under varying reaction conditions (e.g., solvent polarity, temperature) .

Q. How can researchers establish baseline cytotoxicity profiles for Lonazolac(1-) analogs in in vitro models?

Methodological Answer:

  • Use standardized assays (e.g., MTT or SRB) on human cell lines (e.g., HeLa, HEK-293) to measure IC50_{50} values. Include positive controls (e.g., doxorubicin for anticancer activity) and negative controls (untreated cells).
  • Normalize data against solubility limits of analogs in DMSO/PBS and account for solvent cytotoxicity. Repeat experiments in triplicate to ensure reproducibility .

Advanced Research Questions

Q. What computational approaches are optimal for predicting the binding affinity of Lonazolac(1-) derivatives to COX-2 versus COX-1?

Methodological Answer:

  • Perform molecular docking (AutoDock Vina, Glide) using crystal structures of COX isoforms (PDB: 3LN1 for COX-2, 3N8X for COX-1). Focus on key residues (e.g., Arg120, Tyr355 in COX-2) to evaluate hydrogen bonding and hydrophobic interactions.
  • Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns. Compare free energy calculations (MM-PBSA) to rank derivatives by selectivity .

Q. How can researchers resolve contradictions in antimicrobial efficacy data between Lonazolac(1-) analogs across bacterial strains?

Methodological Answer:

  • Conduct strain-specific RNA sequencing to identify resistance mechanisms (e.g., efflux pump upregulation). Pair with time-kill assays to correlate MIC values with bactericidal kinetics.
  • Use statistical models (ANOVA with Tukey post-hoc tests) to isolate variables (e.g., lipophilicity, molecular weight) influencing activity discrepancies. Cross-reference with molecular electrostatic potential (MESP) maps from DFT/B3LYP calculations to explain electron-deficient "hotspots" .

Q. What strategies improve the in vivo bioavailability of Lonazolac(1-) derivatives without compromising anti-inflammatory activity?

Methodological Answer:

  • Optimize logP values (2–5) via pro-drug approaches (e.g., esterification of carboxyl groups) to enhance membrane permeability. Validate using Caco-2 monolayer assays.
  • Perform pharmacokinetic studies in rodent models: measure plasma concentration-time profiles (LC-MS/MS), calculate AUC, and compare with parent compound. Correlate results with in silico ADMET predictions (SwissADME) .

Methodological and Theoretical Considerations

Q. How should researchers design a study to evaluate the dual 5-LOX and tubulin polymerization inhibition of Lonazolac(1-) hybrids?

Methodological Answer:

  • Synthesize pyrazole-chalcone hybrids by conjugating Lonazolac’s core with α,β-unsaturated ketones. Test 5-LOX inhibition via spectrophotometric assays (oxidation of linoleic acid) and tubulin polymerization via fluorescence-based turbidity assays.
  • Use comparative molecular field analysis (CoMFA) to identify pharmacophores contributing to dual activity. Validate with in vivo inflammation models (e.g., carrageenan-induced paw edema) .

Q. What frameworks are critical for ensuring ethical and reproducible in vitro testing of Lonazolac(1-) derivatives?

Methodological Answer:

  • Adhere to OECD Guidelines 129 (cytotoxicity) and 423 (acute oral toxicity). Document cell line authentication (STR profiling) and mycoplasma testing.
  • Pre-register experimental protocols (e.g., on OSF) to mitigate publication bias. Include negative results in supplementary materials to provide a complete efficacy-toxicity profile .

Data Interpretation and Contradiction Management

Q. How can conflicting results between DFT-calculated HOMO-LUMO gaps and experimental redox potentials of Lonazolac(1-) analogs be reconciled?

Methodological Answer:

  • Re-examine solvent effects in DFT calculations (e.g., using the SMD model for aqueous environments) to align with experimental conditions (e.g., PBS buffer).
  • Perform cyclic voltammetry to measure redox potentials empirically. Use multivariate regression to identify outliers in computational vs. experimental datasets .

Q. What statistical methods are robust for analyzing dose-response synergism between Lonazolac(1-) and standard chemotherapeutics?

Methodological Answer:

  • Apply the Chou-Talalay method to calculate combination indices (CI) using CompuSyn. Classify synergism (CI < 1), additive (CI = 1), or antagonism (CI > 1).
  • Validate with Bliss independence models and generate isobolograms to visualize interactions. Report 95% confidence intervals to quantify uncertainty .

Experimental Design and Reproducibility

Q. How can researchers ensure structural novelty in Lonazolac(1-) derivatives to avoid redundant patent claims?

Methodological Answer:

  • Conduct a thorough prior art search using SciFinder and Derwent Innovation. Focus on non-obvious substitutions (e.g., sulfonamide groups at position 3 of the pyrazole ring).
  • Use X-ray crystallography to confirm novel conformations and submit structures to the Cambridge Structural Database (CSD) for public verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lonazolac(1-)
Reactant of Route 2
Reactant of Route 2
Lonazolac(1-)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.